

A Technical Guide to 5-Methoxybenzofurazan and its N-Oxide Derivative

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Compound of Interest

Compound Name: 5-Methoxybenzofurazan

Cat. No.: B1295361

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This technical guide provides a concise overview of the physicochemical properties and synthetic approaches for **5-Methoxybenzofurazan** and its corresponding N-oxide, **5-Methoxybenzofurazan, 1-oxide** (also known as 5-Methoxybenzofuroxan). Due to the potential for ambiguity in nomenclature, this document distinctly separates the information for each compound to ensure clarity for research and development activities.

Core Compound Identification and Properties

A critical point of clarification is the distinction between **5-Methoxybenzofurazan** and its N-oxide derivative. The presence of the N-oxide significantly alters the molecular weight and chemical properties of the compound. The following tables summarize the key identifiers and physicochemical data for each molecule.

5-Methoxybenzofurazan

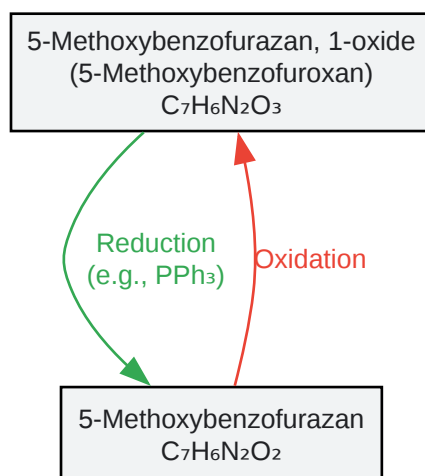
Property	Value	Reference(s)
CAS Number	4413-48-3	
Molecular Formula	C ₇ H ₆ N ₂ O ₂	
Molecular Weight	150.14 g/mol	
Melting Point	98-102 °C	
Synonyms	5-Methoxy-2,1,3-benzoxadiazole	

5-Methoxybenzofurazan, 1-oxide (5-Methoxybenzofuroxan)

Property	Value	Reference(s)
CAS Number	7791-49-3, 3524-06-9	[1] [2]
Molecular Formula	C ₇ H ₆ N ₂ O ₃	[1] [2]
Molecular Weight	166.13 g/mol	[1] [2]
Melting Point	115-117 °C	[2]
Synonyms	5-Methoxybenzofuroxan, 5-Methoxy-2,1,3-benzoxadiazole 1-oxide	[1]

Synthesis and Interconversion

The synthesis of these compounds typically involves the cyclization of a substituted o-nitroaniline. The benzofuroxan (N-oxide) is an intermediate in the synthesis of the corresponding benzofurazan. The relationship between these two compounds is a straightforward reduction/oxidation reaction.



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Chemical relationship between **5-Methoxybenzofurazan** and its N-oxide.

Experimental Protocols

While specific detailed protocols for the 5-methoxy derivatives are not readily available in the cited literature, a general and adaptable two-step synthesis protocol is described below based on the synthesis of related benzofurazans and their N-oxides.[3][4]

Part 1: Synthesis of 5-Methoxybenzofurazan, 1-oxide

This procedure is adapted from the synthesis of 2,1,3-benzoxadiazole-1-oxide.[4]

Materials:

- 4-Methoxy-2-nitroaniline
- Sodium hypochlorite solution (e.g., >10% activated chlorine)
- Tetrabutylammonium bromide
- Potassium hydroxide (KOH) solution (50% wt)
- Diethyl ether
- Dichloromethane (CH_2Cl_2)

Procedure:

- In a suitable flask, prepare a mixture of 4-methoxy-2-nitroaniline, a catalytic amount of tetrabutylammonium bromide, diethyl ether, and the KOH solution.
- To this vigorously stirred mixture, add the sodium hypochlorite solution dropwise at room temperature. The reaction is exothermic and should be controlled.
- After the addition is complete, continue stirring at room temperature for several hours (e.g., 7 hours) to ensure the reaction goes to completion.
- Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.
- Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude **5-Methoxybenzofurazan**, 1-oxide, which can be used in the next step without further purification or can be purified by recrystallization.

Part 2: Synthesis of 5-Methoxybenzofurazan

This procedure involves the reduction of the N-oxide synthesized in Part 1.[\[3\]](#)[\[4\]](#)

Materials:

- **5-Methoxybenzofurazan**, 1-oxide (from Part 1)
- Triphenylphosphine (PPh₃)
- Toluene

Procedure:

- In a round-bottom flask, dissolve the crude **5-Methoxybenzofurazan**, 1-oxide in toluene.
- Add a slight molar excess of triphenylphosphine to the solution.
- Heat the mixture to reflux and maintain for a period of time (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture. The triphenylphosphine oxide byproduct may precipitate and can be removed by filtration.
- Evaporate the solvent from the filtrate to yield the crude product.
- The crude **5-Methoxybenzofurazan** can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Note: As with any chemical synthesis, appropriate personal protective equipment should be worn, and the reaction should be carried out in a well-ventilated fume hood. Reaction conditions may need to be optimized for the specific substrate.

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